AZD-6918
Description
Properties
Molecular Formula |
C20H24N6O2S |
|---|---|
Appearance |
Solid powder |
Synonyms |
AZD-6918; AZD6918; AZD 6918.; NONE |
Origin of Product |
United States |
Foundational & Exploratory
AZD-6918: A Technical Analysis of its Mechanism of Action as a Trk Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-6918 is a potent and selective, orally active inhibitor of the Tropomyosin receptor kinase (Trk) family of tyrosine kinases, with a primary focus on TrkA.[1][2] Developed by AstraZeneca, this small molecule antagonist reached Phase I clinical trials for the treatment of refractory solid malignancies.[2] However, its clinical development was halted due to an unfavorable pharmacokinetic profile. Despite its discontinuation, the preclinical data for this compound, particularly in the context of neuroblastoma, provides valuable insights into the therapeutic potential of Trk inhibition and the intricacies of the BDNF/TrkB signaling pathway in cancer chemoresistance. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by available preclinical data and detailed experimental methodologies.
Core Mechanism of Action: Trk Kinase Inhibition
The fundamental mechanism of action of this compound is the antagonism of Trk tyrosine kinases.[1][2] The Trk family, comprising TrkA, TrkB, and TrkC, are high-affinity receptors for the neurotrophin family of growth factors. The binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA and Brain-Derived Neurotrophic Factor (BDNF) to TrkB, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, prominently the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival, proliferation, and differentiation. In the context of cancer, aberrant activation of the Trk signaling pathway can drive tumor growth, metastasis, and resistance to therapy. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing phosphorylation and subsequent activation of these downstream oncogenic pathways.
Preclinical Efficacy in Neuroblastoma
The most comprehensive preclinical evaluation of this compound has been in the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system where TrkB expression is often associated with a poor prognosis.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce cell death in TrkB-expressing neuroblastoma cells as a monotherapy. More significantly, it has been shown to reverse the protective effects of BDNF against etoposide-induced cytotoxicity. The combination of this compound and etoposide resulted in a synergistic increase in cell death, highlighting its potential to overcome chemoresistance.
In Vivo Studies
In a neuroblastoma xenograft model, this compound as a single agent did not demonstrate a significant anti-tumor growth effect or a survival advantage. However, when combined with etoposide, the combination therapy led to a statistically significant reduction in tumor growth and a notable survival advantage compared to either agent alone. This in vivo data corroborates the in vitro findings, suggesting that the primary role of this compound in this context is to sensitize cancer cells to the effects of cytotoxic chemotherapy.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Source |
| In Vivo Efficacy | |||
| This compound Monotherapy | No significant anti-tumor effect | Neuroblastoma Xenograft | Li et al., 2015 |
| This compound + Etoposide | Statistically significant tumor growth inhibition and survival advantage | Neuroblastoma Xenograft | Li et al., 2015 |
Signaling Pathways
The signaling pathway central to the mechanism of this compound in neuroblastoma involves the BDNF/TrkB axis and its downstream effectors.
Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay
-
Cell Lines: TrkB-expressing neuroblastoma cell lines.
-
Treatment: Cells were treated with varying concentrations of this compound, etoposide, or a combination of both, in the presence or absence of BDNF.
-
Assay: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1) after a defined incubation period (e.g., 48-72 hours).
-
Data Analysis: The percentage of cell viability relative to untreated controls was calculated. Combination effects were analyzed to determine synergy, additivity, or antagonism.
Caption: Workflow for in vitro cell viability experiments.
Murine Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: TrkB-expressing neuroblastoma cells were injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, etoposide alone, and the combination of this compound and etoposide. This compound was administered orally.
-
Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal survival was also monitored.
-
Endpoint: The study was terminated when tumors reached a predetermined size or when animals showed signs of morbidity.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves were generated and statistically analyzed.
References
AZD-6918: A Technical Overview of a Potent TrkA Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: AZD-6918 is a potent and selective, orally active antagonist of the Tropomyosin receptor kinase A (TrkA). Developed by AstraZeneca, this small molecule inhibitor was investigated for its potential in oncology. Despite promising preclinical activity, its clinical development was discontinued during Phase I trials due to an unfavorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its TrkA antagonist activity, experimental methodologies, and effects on cellular signaling pathways.
Core Data Summary
| Parameter | Cell Line | Assay Type | Key Findings | Reference |
| Inhibition of TrkB Phosphorylation | TB3 Neuroblastoma Cells | Western Blot | This compound effectively inhibited brain-derived neurotrophic factor (BDNF)-induced phosphorylation of TrkB. | [1] |
| Cell Viability | TrkB-expressing Neuroblastoma Cells | CellTiter-Glo® Luminescent Cell Viability Assay | This compound induced cell death as a single agent and enhanced the cytotoxic effects of etoposide. | [1] |
| Apoptosis | TrkB-expressing Neuroblastoma Cells | Caspase-Glo® 3/7 Assay | This compound was shown to induce apoptosis. | [1] |
| In Vivo Antitumor Activity | Neuroblastoma Xenograft in nude mice | Tumor Growth Inhibition | A combination of this compound and etoposide resulted in a statistically significant reduction in tumor growth and increased survival compared to either agent alone. | [1][2] |
Signaling Pathways
This compound exerts its cellular effects by inhibiting the TrkA signaling cascade. Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, initiating downstream signaling. This compound, as a TrkA antagonist, blocks these initial activation steps. Preclinical studies, primarily in TrkB-expressing neuroblastoma cells, have elucidated the impact of Trk inhibition on key downstream pathways.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Objective: To determine the effect of this compound on the viability of Trk-expressing cancer cells.
-
Method: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was utilized.[1]
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with varying concentrations of this compound, etoposide, or a combination of both, in the presence or absence of BDNF.
-
After a 72-hour incubation period, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
Western Blot Analysis of Trk Pathway Phosphorylation
-
Objective: To assess the inhibitory effect of this compound on the phosphorylation of TrkB and its downstream signaling proteins.
-
Method: [1]
-
TrkB-expressing neuroblastoma cells were serum-starved and then pre-treated with this compound for a specified time.
-
Cells were subsequently stimulated with BDNF to induce TrkB phosphorylation.
-
Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for phosphorylated TrkB (P-TrkB), total TrkB, phosphorylated Akt (P-Akt), total Akt, phosphorylated mTOR (P-mTOR), total mTOR, phosphorylated GSK-3β (P-GSK-3β), and total GSK-3β.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Neuroblastoma Xenograft Model
-
Objective: To evaluate the antitumor efficacy of this compound, alone and in combination with chemotherapy, in a preclinical in vivo model.
-
-
Athymic nude mice were subcutaneously injected with TrkB-expressing neuroblastoma cells.
-
Tumor growth was monitored, and when tumors reached a specified volume, mice were randomized into treatment groups.
-
Treatment groups included vehicle control, this compound alone, etoposide alone, and the combination of this compound and etoposide.
-
This compound was administered orally, while etoposide was given via intraperitoneal injection.
-
Tumor volumes and body weights were measured regularly throughout the study.
-
At the end of the study, or when tumors reached a predetermined size, mice were euthanized, and tumors were excised for further analysis. Survival was also monitored as a key endpoint.
-
Conclusion
This compound is a potent inhibitor of the Trk family of receptor tyrosine kinases, with demonstrated preclinical activity in neuroblastoma models. While its clinical development was halted due to pharmacokinetic challenges, the available data provide valuable insights for researchers in the field of Trk-targeted therapies. The experimental protocols and signaling pathway information detailed in this guide serve as a technical resource for the design and interpretation of future studies involving Trk inhibitors. Further investigation into the structure-activity relationships of this and similar compounds could inform the development of next-generation Trk antagonists with improved pharmacological properties.
References
AZD-6918 synthesis and purification methods
An in-depth analysis of publicly available information indicates that while the exact, validated synthesis and purification protocols for AZD-6918 are not detailed in the scientific literature due to its discontinuation from development, a chemically sound and plausible route can be constructed based on analogous syntheses of related compounds. This technical guide provides a representative methodology for the synthesis and purification of this compound, intended for researchers, scientists, and drug development professionals.
Core Synthesis Strategy
The synthesis of this compound, with the IUPAC name (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile, can be approached through a convergent synthesis. The key steps involve the sequential nucleophilic aromatic substitution on a di-halogenated nicotinonitrile core. The proposed synthetic pathway is outlined below.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (S)-6-Chloro-5-fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]nicotinonitrile (Intermediate 1)
Methodology:
-
To a solution of 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added (S)-1-(4-fluorophenyl)ethanamine (1.1 eq).
-
Diisopropylethylamine (DIPEA) (1.5 eq) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at 80 °C for 16 hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile (this compound)
Methodology:
-
A mixture of Intermediate 1 (1.0 eq), 5-isopropoxy-1H-pyrazol-3-amine (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is prepared.
-
The reaction mixture is heated to 120 °C for 24 hours. The reaction progress is monitored by HPLC.
-
After completion, the mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude solid is subjected to further purification.
Purification Methods
Purification of Intermediate 1
-
Technique: Flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Elution Monitoring: TLC with UV visualization.
Purification of this compound
A multi-step purification protocol is recommended to achieve high purity for the final compound.
-
Crystallization:
-
The crude product is dissolved in a minimal amount of a hot solvent mixture (e.g., ethanol/water or acetonitrile/water).
-
The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The crystals are collected by filtration, washed with a cold solvent, and dried.
-
-
Preparative HPLC (if necessary):
-
For achieving very high purity (>99.5%), preparative reverse-phase HPLC can be employed.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.
-
Diagram of a Representative Purification Workflow
Caption: Multi-step purification workflow for this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the proposed synthesis and purification of this compound. Note: These values are hypothetical and intended for illustrative purposes.
| Step | Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | Analytical Data (m/z [M+H]⁺) |
| 1 (Synthesis) | Intermediate 1 | 313.14 | 65 | >95 | 313.0 |
| 2 (Synthesis) | This compound (Crude) | 398.42 | 55 | ~90 | 399.2 |
| 3 (Crystallization) | This compound | 398.42 | 80 | >98 | 399.2 |
| 4 (Prep. HPLC) | This compound (Final) | 398.42 | 70 | >99.5 | 399.2 |
Signaling Pathways
While the synthesis and purification of this compound are the primary focus of this guide, it is relevant to note its mechanism of action as a Trk (Tropomyosin receptor kinase) inhibitor. The diagram below illustrates the general Trk signaling pathway that this compound is designed to inhibit.
Caption: Simplified Trk signaling pathway inhibited by this compound.
AZD-6918: A Technical Guide to its Downstream Signaling Pathway Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-6918 is a potent and selective, orally active inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, with activity against both TrkA and TrkB.[1][2] Initially developed by AstraZeneca for the treatment of solid tumors, its clinical development was discontinued.[3][4] However, the mechanism of action and downstream signaling effects of this compound, particularly in the context of neuroblastoma, provide valuable insights for ongoing research in Trk-targeted therapies. This technical guide consolidates the available preclinical data on this compound, focusing on its impact on downstream signaling pathways, and provides detailed experimental methodologies based on published studies.
Core Mechanism of Action: Inhibition of Trk Signaling
The primary mechanism of action of this compound is the inhibition of TrkA and TrkB tyrosine kinases.[1] In many cancers, particularly neuroblastoma, the Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor TrkB are overexpressed.[5][6] The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[7] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of several downstream signaling cascades that promote cell survival, proliferation, and chemoresistance.[5][8][9]
This compound directly inhibits this initial phosphorylation step, thereby blocking the activation of these key downstream pathways. The most well-documented effect of this compound is its ability to attenuate the protective effects of BDNF/TrkB signaling in neuroblastoma cells, rendering them more susceptible to cytotoxic chemotherapy.[1][10]
Affected Signaling Pathways
The inhibition of TrkB by this compound impacts three primary downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[7][8]
-
RAS/MAPK/ERK Pathway: This cascade is primarily involved in cell proliferation and differentiation.[7][9]
-
PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), influencing various cellular processes.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Viability
| Cell Line | TrkB Expression | Treatment | Concentration (µM) | Observation | Reference |
| TB3 | High | This compound | 1.25 - 60 | Dose-dependent induction of cell death at 24 hours. | [1] |
| BE2 | High | This compound | 1.25 - 60 | Dose-dependent induction of cell death at 24 hours. | [1] |
| KCNR | High | This compound | 1.25 - 60 | Dose-dependent induction of cell death at 24 hours. | [1] |
| TB3 | High | Etoposide + BDNF | 1 µg/ml (Etoposide), 100 ng/ml (BDNF) | BDNF rescued cells from etoposide-induced death. | [1] |
| TB3 | High | Etoposide + BDNF + this compound | 1 µg/ml (Etoposide), 100 ng/ml (BDNF), 2.5 µM (this compound) | This compound attenuated the protective effect of BDNF. | [1] |
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dose | Observation | Reference |
| This compound | 70 mg/kg or 100 mg/kg | No statistically significant anti-tumor growth effect as a single agent. | [1] |
| Etoposide | Not specified | - | [1] |
| This compound + Etoposide | Not specified | Statistically significant stronger anti-tumor growth effect and survival advantage compared to either agent alone. | [1] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is based on the methodology described by Li et al. (2015).[1]
-
Cell Seeding: Seed neuroblastoma cells (e.g., TB3, BE2, KCNR) in 96-well plates in triplicate and incubate overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with this compound at concentrations ranging from 1.25 µM to 60 µM for 24 hours.
-
Combination Treatment: Pre-treat cells with this compound (e.g., 2.5 µM) for 2 hours. Subsequently, add BDNF (e.g., 100 ng/ml) for 1 hour, followed by the addition of etoposide (e.g., 1-3 µg/ml) for 24 hours.
-
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for a specified period.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
In Vivo Neuroblastoma Xenograft Study
This protocol is a generalized representation based on the in vivo experiments described by Li et al. (2015).[1]
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject TrkB-expressing neuroblastoma cells (e.g., TB3) to establish xenograft tumors.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 70 mg/kg or 100 mg/kg, administered orally)
-
Etoposide alone
-
This compound in combination with etoposide
-
-
Treatment Administration: Administer treatments according to a predefined schedule.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Survival Analysis: Monitor mice for signs of toxicity and record survival data.
-
Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-6918: A Technical Overview of its Selectivity for Tropomyosin Receptor Kinase (Trk) Family Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-6918 is a potent and selective, orally bioavailable inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4] The Trk family, comprising TrkA, TrkB, and TrkC, are key regulators of neuronal development, function, and survival. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. This compound was developed by AstraZeneca and entered Phase I clinical trials for the treatment of solid tumors.[2] However, its development was discontinued due to an unfavorable pharmacokinetic profile.[5] Despite its discontinuation, the study of this compound provides valuable insights into the development of selective Trk inhibitors.
This technical guide provides a comprehensive overview of the selectivity of this compound for the Trk family of kinases, including detailed experimental methodologies and relevant signaling pathways.
Data Presentation: Selectivity Profile of this compound
Extensive searches of publicly available scientific literature and patent databases did not yield specific quantitative data (e.g., IC50 or Ki values) for the inhibition of TrkA, TrkB, and TrkC by this compound. While described as a "selective inhibitor of the Trk tyrosine kinases," the precise inhibitory constants do not appear to be in the public domain.[1][3] This is not uncommon for compounds whose clinical development is terminated at an early stage.
For illustrative purposes, the following table outlines the expected format for presenting such data, which is crucial for understanding the selectivity profile of any kinase inhibitor.
| Kinase Target | Assay Type | Inhibition Metric (e.g., IC50, Ki) | Value (nM) | Reference |
| TrkA | Biochemical | IC50 | Data not available | |
| TrkB | Biochemical | IC50 | Data not available | |
| TrkC | Biochemical | IC50 | Data not available | |
| Off-Target Kinase 1 | Biochemical | IC50 | Data not available | |
| Off-Target Kinase 2 | Biochemical | IC50 | Data not available |
Experimental Protocols
The following sections describe the general experimental methodologies employed to determine the selectivity of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase. Radiometric and fluorescence-based assays are common formats.
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant Trk kinase (TrkA, TrkB, or TrkC), a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific peptide substrate), and a buffer containing MgCl₂ and ATP.
-
Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture. A DMSO control (vehicle) is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Capture: The reaction is stopped by the addition of a solution like phosphoric acid. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose), which captures the phosphorylated substrate.
-
Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence-Based Kinase Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive alternative for high-throughput screening.
-
Reaction Components: The assay utilizes a purified Trk kinase, a biotinylated substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor (this compound) are incubated together.
-
Detection: After the kinase reaction, a detection solution containing a streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC) is added.
-
FRET Signal: If the substrate is phosphorylated, the europium-labeled antibody binds to the phosphotyrosine residue. The binding of streptavidin-APC to the biotinylated substrate brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal upon excitation.
-
Inhibition Measurement: In the presence of an effective inhibitor like this compound, substrate phosphorylation is reduced, leading to a decrease in the FRET signal.
-
Data Analysis: IC50 values are calculated from the dose-response curve of the FRET signal versus inhibitor concentration.
Cellular Assays for Trk Inhibition
Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a physiological context.
Western Blotting for Trk Phosphorylation
This method directly assesses the phosphorylation status of Trk receptors in cells.
-
Cell Culture and Treatment: A cell line endogenously expressing a Trk receptor (e.g., a neuroblastoma cell line expressing TrkB) is cultured. The cells are then treated with varying concentrations of this compound for a defined period.
-
Ligand Stimulation: To induce Trk activation and autophosphorylation, the cells are stimulated with the cognate neurotrophin (e.g., BDNF for TrkB) for a short period.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment condition are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the Trk receptor (e.g., anti-pTrkB). A primary antibody against the total Trk receptor is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated Trk receptor is quantified and normalized to the total Trk receptor band intensity. This allows for the determination of the concentration-dependent inhibition of Trk phosphorylation by this compound.
Cell Proliferation/Viability Assays
These assays determine the effect of the inhibitor on the growth and survival of cancer cells that are dependent on Trk signaling.
-
Cell Seeding: Cancer cells known to be driven by Trk signaling are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a variety of methods, such as:
-
MTT/XTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® assay: Quantifies ATP levels as an indicator of cell viability.
-
Direct cell counting: Using an automated cell counter or hemocytometer.
-
-
Data Analysis: The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathways and Visualizations
Trk receptor activation by their cognate neurotrophins (NGF for TrkA, BDNF and NT-4/5 for TrkB, and NT-3 for TrkC) leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The primary signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. This compound, by inhibiting the kinase activity of Trk receptors, blocks the initiation of these downstream signals.
Below are Graphviz diagrams illustrating the Trk signaling pathway and a general workflow for kinase inhibitor selectivity profiling.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: General workflow for kinase inhibitor selectivity profiling.
Conclusion
This compound is a selective inhibitor of the Trk family of tyrosine kinases that showed promise in preclinical studies. While specific quantitative data on its selectivity for TrkA, TrkB, and TrkC are not publicly available, the general methodologies for determining such selectivity are well-established. Understanding these experimental protocols and the underlying Trk signaling pathways is fundamental for the development of next-generation Trk inhibitors for the treatment of cancer and other diseases where Trk signaling is dysregulated. The discontinuation of this compound's development underscores the importance of favorable pharmacokinetic properties in addition to potent and selective target engagement for the successful clinical translation of a drug candidate.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of AZD-6918: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-6918 is a novel and selective, orally active inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases.[1][2] Developed by AstraZeneca, this small molecule antagonist of the TrkA receptor was investigated for the treatment of solid tumors.[3] Although its clinical development was discontinued during Phase I trials due to an unfavorable pharmacokinetic profile, the in vitro characterization of this compound provides valuable insights into its mechanism of action and its potential as a pharmacological tool for studying Trk signaling.[4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its effects on Trk signaling, cell viability in cancer cell lines, and detailed experimental protocols.
Data Presentation
While specific IC50 values for this compound against TrkA, TrkB, and TrkC in biochemical assays are not publicly available in the reviewed literature, its potent and selective inhibitory activity has been described.[2] The available quantitative data from cell-based assays are summarized below.
Table 1: Effect of this compound on Neuroblastoma Cell Viability
| Cell Line | Assay Type | Concentration Range Tested (µM) | Observed Effect | Reference |
| TB3 | MTS Assay | 1.25 - 60 | Dose-dependent induction of cell death | [2] |
| BE2 | MTS Assay | 1.25 - 60 | Dose-dependent induction of cell death | [2] |
| KCNR | MTS Assay | 1.25 - 60 | Dose-dependent induction of cell death | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of Trk receptors, primarily targeting TrkA.[3] Trk receptors are activated by neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF), which binds to its high-affinity receptor TrkB.[2] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.
The primary signaling pathways activated by the BDNF/TrkB axis include:
-
RAS-MAPK Pathway: Promotes cell proliferation and differentiation.
-
PI3K-Akt Pathway: Plays a central role in cell survival and inhibition of apoptosis.
-
PLCγ Pathway: Involved in synaptic plasticity and calcium signaling.
This compound exerts its effects by binding to the ATP-binding site of the Trk kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues and inhibiting the subsequent activation of these downstream pathways.[5] This leads to an arrest of the cell cycle and the induction of apoptosis in tumor cells that are dependent on Trk signaling for their growth and survival.[5]
Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
While specific data for this compound is unavailable, a typical in vitro kinase assay to determine the IC50 value would follow this general protocol.
Objective: To quantify the concentration-dependent inhibition of TrkA, TrkB, and TrkC kinase activity by this compound.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay (e.g., using ³³P-ATP) are common methods.[6]
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains.
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
This compound (serially diluted).
-
Assay buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET).
-
384-well assay plates.
Procedure:
-
Add kinase, biotinylated substrate, and this compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: General workflow for a biochemical Trk kinase inhibition assay.
Cell-Based Assays
Objective: To assess the effect of this compound on the viability of neuroblastoma cell lines.[2]
Methodology: The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound.
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Seed neuroblastoma cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1.25 µM to 60 µM) and a vehicle control (DMSO).[2]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt to formazan by viable cells.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Objective: To determine the effect of this compound on BDNF-induced TrkB phosphorylation in neuroblastoma cells.[2]
Methodology: Western blotting allows for the detection of specific proteins and their phosphorylation status in cell lysates.
Materials:
-
Neuroblastoma cell line expressing TrkB (e.g., TB3).
-
Serum-free cell culture medium.
-
BDNF.
-
This compound.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-TrkB, anti-total-TrkB, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Gel electrophoresis and blotting equipment.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Culture TrkB-expressing neuroblastoma cells to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 2 hours).[2]
-
Stimulate the cells with BDNF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce TrkB phosphorylation.[2]
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-TrkB and total TrkB.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-TrkB signal to the total TrkB signal to determine the extent of inhibition.
Caption: Workflow for Western blot analysis of TrkB phosphorylation.
Conclusion
This compound is a potent and selective inhibitor of Trk tyrosine kinases, with demonstrated activity in neuroblastoma cell lines. While the lack of publicly available biochemical IC50 data limits a complete quantitative assessment, the cellular characterization clearly indicates its ability to inhibit Trk signaling and induce cancer cell death. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of Trk inhibitors and can be adapted for the characterization of other compounds targeting this pathway. The provided diagrams offer a visual representation of the underlying biological processes and experimental workflows, serving as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD 6918 - AdisInsight [adisinsight.springer.com]
- 4. medkoo.com [medkoo.com]
- 5. Facebook [cancer.gov]
- 6. reactionbiology.com [reactionbiology.com]
Discovery and development history of AZD-6918
An In-depth Technical Guide to the Discovery and Development of AZD-6918
Abstract
This compound is a potent and selective antagonist of the Tropomyosin receptor kinase A (TrkA), a component of the Nerve Growth Factor (NGF) receptor. Developed by AstraZeneca, this compound was investigated as a potential therapeutic agent for the treatment of various neoplasms. Despite promising preclinical activity, its clinical development was halted during Phase I trials due to an unfavorable pharmacokinetic profile. This guide provides a comprehensive overview of the available information on the discovery, mechanism of action, preclinical development, and eventual discontinuation of this compound.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling, particularly TrkA, has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][2] this compound was developed as a small molecule inhibitor specifically targeting TrkA, with the aim of disrupting pro-tumorigenic signaling pathways.
Mechanism of Action
This compound functions as an antagonist of the TrkA receptor.[3] In normal physiological processes, the binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are involved in cell proliferation, survival, and differentiation.[1][4][5] In cancerous cells, aberrant TrkA activation can drive tumor growth, metastasis, and resistance to therapy.[1][2] By inhibiting the TrkA kinase activity, this compound was designed to block these downstream signaling events and thereby exert its anti-tumor effects.
Signaling Pathway
Caption: Simplified TrkA signaling pathway and the inhibitory action of this compound.
Preclinical Development
Preclinical studies with this compound demonstrated its potential as an anti-cancer agent. Notably, research was conducted in the context of neuroblastoma, a pediatric cancer often characterized by Trk pathway dysregulation.
In Vitro Studies
-
Objective: To evaluate the effect of this compound on the survival of TrkB-expressing neuroblastoma cells, both as a single agent and in combination with the chemotherapeutic drug etoposide.[3]
-
Key Findings: this compound was shown to induce cell death as a single agent and to attenuate the protective effects of Brain-Derived Neurotrophic Factor (BDNF) against etoposide-induced cytotoxicity.[3]
In Vivo Studies
-
Objective: To assess the anti-tumor efficacy of this compound, alone and in combination with etoposide, in a neuroblastoma xenograft mouse model.[3]
-
Key Findings: While this compound alone did not demonstrate a significant anti-tumor growth effect or survival advantage, the combination of this compound and etoposide resulted in a statistically significant improvement in both anti-tumor activity and survival compared to either agent alone.[3]
Experimental Workflow
Caption: Generalized workflow for the preclinical evaluation of this compound in neuroblastoma.
Clinical Development
A Phase I clinical trial for this compound was initiated to assess its safety, tolerability, and pharmacokinetics in adult patients with refractory solid malignancies (NCT00733031).[3] However, the development of this compound was discontinued in 2009 during this phase.[6]
Reason for Discontinuation
The discontinuation of this compound's development was attributed to an unacceptable pharmacokinetic profile discovered during the Phase I trial.[6] Specific details regarding the pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, clearance) have not been made publicly available.
Quantitative Data Summary
Detailed quantitative data for this compound, such as IC50 values against TrkA and other kinases, as well as pharmacokinetic and pharmacodynamic data from preclinical and clinical studies, are not available in the public domain. The tables below are representative of the types of data that would be critical for the evaluation of such a compound.
Table 1: In Vitro Potency of this compound (Illustrative)
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| TrkA | Data not available | Kinase Assay |
| TrkB | Data not available | Kinase Assay |
| TrkC | Data not available | Kinase Assay |
| Other Kinases | Data not available | Kinase Panel |
Table 2: Preclinical Pharmacokinetics of this compound in Mouse (Illustrative)
| Parameter | Value | Units |
|---|---|---|
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC | Data not available | ng*h/mL |
| Half-life (t1/2) | Data not available | h |
| Bioavailability | Data not available | % |
Table 3: Phase I Clinical Trial Details (NCT00733031)
| Parameter | Details |
|---|---|
| Status | Terminated |
| Indication | Refractory Solid Malignancies |
| Intervention | This compound (single agent and in combination) |
| Primary Outcome | Safety, Tolerability, Pharmacokinetics |
| Results | Not publicly available |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound have not been published. The following are generalized descriptions of the methodologies likely employed in its preclinical assessment.
In Vitro Cell Survival Assay (General Protocol)
-
Cell Seeding: Neuroblastoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, etoposide, and/or BDNF. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.
-
Data Analysis: Absorbance or luminescence readings are normalized to control wells to determine the percentage of cell survival. IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Study (General Protocol)
-
Cell Implantation: An appropriate number of neuroblastoma cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, etoposide alone, combination of this compound and etoposide). Dosing is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when animals show signs of excessive toxicity. Survival is monitored until a defined endpoint.
-
Data Analysis: Tumor growth curves and survival curves are generated and statistically analyzed to determine the efficacy of the treatments.
Conclusion
This compound was a promising TrkA inhibitor that showed potential in preclinical models, particularly in combination with chemotherapy for neuroblastoma.[3] However, its development was prematurely terminated due to an unfavorable pharmacokinetic profile in early clinical trials.[6] While the specific details of its synthesis, in vitro potency, and clinical pharmacokinetics remain proprietary, the story of this compound highlights the critical importance of drug metabolism and pharmacokinetic properties in the successful development of novel therapeutics. The rationale behind targeting the TrkA pathway remains a valid and active area of cancer research.
References
- 1. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medkoo.com [medkoo.com]
AZD-6918: An In-Depth Analysis of Molecular Targets Beyond TrkA
For Immediate Release
This technical guide provides a detailed overview of the known and potential molecular targets of AZD-6918, a potent inhibitor of the Tropomyosin receptor kinase (Trk) family. While primarily investigated for its activity against TrkA, this document explores its broader kinase interaction profile, with a particular focus on potential off-target effects. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a selective inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3] Developed by AstraZeneca, its clinical progression was halted in 2009 due to an unfavorable pharmacokinetic profile.[4] Consequently, comprehensive public data on its off-target profile is limited. However, analysis of its chemical structure, a 6-aminopyrazolyl-pyridine-3-carbonitrile, strongly suggests potential interactions with other kinases, most notably Janus Kinase 2 (JAK2). This guide synthesizes the available information on this compound's molecular targets and provides detailed, representative experimental protocols for assessing kinase inhibition.
Primary Molecular Targets: The Trk Family
This compound is recognized as a potent and selective inhibitor of the Trk family of tyrosine kinases.[1] These receptors are crucial for neuronal development, survival, and function. Their aberrant activation through gene fusions is a known driver in various cancers.
| Target | Description | Role in Disease |
| TrkA | High-affinity receptor for Nerve Growth Factor (NGF). | Oncogenic fusions are found in a variety of cancers. |
| TrkB | High-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4). | Implicated in neuroblastoma chemoresistance and tumor cell migration.[1] |
| TrkC | High-affinity receptor for Neurotrophin-3 (NT-3). | Also a target for oncogenic fusions. |
The mechanism of action of this compound involves binding to the ATP-binding site of the Trk kinase domain, thereby inhibiting its catalytic activity and downstream signaling.
References
Methodological & Application
Application Notes and Protocols for AZD-6918 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AZD-6918, a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases, in cell culture experiments. The information is intended to guide researchers in determining appropriate starting concentrations and experimental setups for assessing the effects of this compound on various cell lines, particularly those relevant to cancer biology.
Introduction
This compound is an orally active small molecule inhibitor that targets the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] These receptors and their neurotrophin ligands play a crucial role in the development and function of the nervous system. However, aberrant Trk signaling has been implicated in the pathogenesis of various cancers, including neuroblastoma, by promoting cell survival, proliferation, and resistance to chemotherapy.[1][2] this compound has been shown to induce cell death as a single agent and to sensitize cancer cells to conventional chemotherapeutic agents like etoposide.[1]
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the Trk kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the Ras/MAPK and PI3K/Akt pathways, which are critical for cell growth, survival, and proliferation.
Starting Concentration of this compound for Cell Culture
The optimal starting concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Based on published studies, a dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for the cell line of interest.
A study by Li et al. (2015) provides a well-documented starting point for neuroblastoma cell lines.[1]
| Cell Line Type | Recommended Starting Concentration Range | Incubation Time | Assay Type | Reference |
| Neuroblastoma (e.g., TB3, BE2, KCNR) | 1.25 µM to 60 µM | 24 hours | Cell Survival (MTS Assay) | [1] |
| Neuroblastoma (e.g., TB3, BE2, KCNR) | Not specified, but effects seen within the 1.25 µM to 60 µM range | 16 hours | Apoptosis (Caspase 3/7 Activity) | [1] |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (e.g., MTS Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound (stock solution in DMSO)
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR) or other cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (or similar cell viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0 µM (vehicle control with DMSO) up to 60 µM. It is recommended to use a logarithmic dilution series (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20, 40, 60 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 24 hours (or desired time point) at 37°C.
-
-
Cell Viability Assessment:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Assessment of Apoptosis Induction by this compound
This protocol outlines a method to measure the induction of apoptosis via caspase-3/7 activity.
Materials:
-
This compound (stock solution in DMSO)
-
Cell lines of interest
-
Complete cell culture medium
-
96-well white-walled plates (for luminescence assays)
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C.
-
-
Drug Treatment:
-
Treat cells with various concentrations of this compound (based on previously determined IC50 values or the recommended range) for 16 hours.[1] Include a vehicle control.
-
-
Apoptosis Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium with reagent only).
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
-
Concluding Remarks
The provided protocols and starting concentrations serve as a foundation for investigating the cellular effects of this compound. It is imperative for researchers to optimize these protocols for their specific experimental systems. Careful consideration of cell line characteristics, treatment duration, and the specific biological question being addressed will ensure the generation of robust and reproducible data.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-6918 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AZD-6918, a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases. The following sections detail its solubility characteristics, provide protocols for its preparation and use in cell-based assays, and illustrate its mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor targeting Trk tyrosine kinases, particularly TrkA, the high-affinity receptor for Nerve Growth Factor (NGF).[1] By blocking the TrkA signaling pathway, this compound can inhibit cell proliferation and migration in cancer cells where this pathway is dysregulated.[2] Research has shown its potential in attenuating the protective effects of Brain-Derived Neurotrophic Factor (BDNF) on neuroblastoma cells, suggesting its utility in combination therapies.[2]
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and its characteristics in aqueous-based culture media are described below.
Data Presentation: Solubility of this compound
| Solvent/Medium | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | While a specific maximum concentration is not readily available, this compound is routinely dissolved in DMSO to prepare high-concentration stock solutions for in vitro studies.[2] It is recommended to test the desired concentration for complete dissolution. |
| Aqueous Solutions (e.g., Water, PBS) | Insoluble | This compound is not soluble in water or phosphate-buffered saline (PBS).[2] |
| Cell Culture Media | Sparingly Soluble | Direct dissolution in cell culture media is not recommended. Working solutions are prepared by diluting a DMSO stock solution. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the required concentration: Based on your experimental needs, calculate the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 398.42 g/mol .[2]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Sterilization (optional): If required for your application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[2]
Preparation of Working Solutions in Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for cell-based assays.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.5%).
-
Prepare the working solution: In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix thoroughly: Gently mix the working solution by inverting the tube or by gentle vortexing.
-
Immediate use: Use the freshly prepared working solution immediately for treating cells. Do not store diluted solutions in culture media for extended periods, as the compound's stability may be compromised.
Cell Proliferation Assay using this compound
This protocol provides a general method for assessing the effect of this compound on the proliferation of a cancer cell line known to be dependent on TrkA signaling (e.g., neuroblastoma cell lines).
Materials:
-
Cancer cell line expressing TrkA (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as described in Protocol 3.2)
-
Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assessment: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TrkA signaling pathway targeted by this compound and the experimental workflow for its preparation and use.
Caption: TrkA Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Preparation and Use.
References
Application Notes and Protocols for AZD-6918 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Tropomyosin receptor kinase (Trk) inhibitor, AZD-6918, including its mechanism of action, cell lines sensitive to its treatment, and detailed protocols for evaluating its efficacy.
Introduction
This compound is a potent and selective inhibitor of Trk tyrosine kinases.[1][2] Trk receptors (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). The signaling pathways initiated by Trk activation are crucial for neuronal development and survival, but their aberrant activation has been implicated in the progression of various cancers, particularly those of neural origin like neuroblastoma.[3] this compound was developed by AstraZeneca to target these pathways, although its clinical development was discontinued.[4] Preclinical studies have demonstrated that this compound can induce cell death as a single agent and enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like etoposide.[1][2]
Mechanism of Action: Trk Signaling Pathway
Upon binding of a neurotrophin ligand (e.g., BDNF) to its corresponding Trk receptor (e.g., TrkB), the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling events through three primary pathways:
-
RAS/MAPK Pathway: This pathway is primarily involved in cell differentiation and proliferation.
-
PI3K/AKT Pathway: This pathway is a major regulator of cell survival and inhibition of apoptosis.
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence intracellular calcium levels and activate Protein Kinase C (PKC).
By inhibiting the tyrosine kinase activity of Trk receptors, this compound effectively blocks these downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in cancer cells that are dependent on Trk signaling for their survival and growth.
Cell Lines Sensitive to this compound Treatment
Neuroblastoma cell lines, particularly those expressing high levels of TrkB, are sensitive to this compound. The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neuroblastic tumors and expresses Trk receptors.[5][6] While specific IC50 values for this compound as a single agent are not widely published, studies have demonstrated its biological activity in TrkB-expressing neuroblastoma cells. The primary utility of this compound has been shown in its ability to sensitize these cells to other chemotherapeutic agents.
| Cell Line | Cancer Type | Trk Expression | Observed Effect of this compound | Reference |
| TrkB-expressing Neuroblastoma Cells | Neuroblastoma | High TrkB | Induces cell death as a single agent and attenuates BDNF/TrkB-induced protection from etoposide.[1][2] | [1][2] |
Experimental Protocols
The following protocols provide a framework for assessing the in vitro efficacy of this compound.
Experimental Workflow
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk receptor expression and inhibition in neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-6918 Treatment in TrkB-Expressing Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of AZD-6918, a selective Trk tyrosine kinase inhibitor, on TrkB-expressing neuroblastoma cells. The included protocols offer detailed methodologies for replicating key experiments to assess the compound's efficacy and mechanism of action.
Introduction
Neuroblastoma, a common pediatric solid tumor, often exhibits overexpression of the Tropomyosin receptor kinase B (TrkB). The binding of its ligand, brain-derived neurotrophic factor (BDNF), to TrkB activates downstream signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival and confers resistance to chemotherapy. This compound is an orally active and selective inhibitor of Trk tyrosine kinases, which has shown potential in overcoming this resistance and inducing apoptosis in TrkB-expressing neuroblastoma cells.[1][2] This document outlines the application of this compound and provides detailed protocols for its in vitro evaluation.
Data Presentation
The following tables summarize the quantitative effects of this compound on TrkB-expressing neuroblastoma cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Condition | Concentration of this compound | Duration (hours) | Approximate Cell Survival (%) |
| TB3 (TrkB-expressing) | BDNF + Etoposide | - | 24 | 60 |
| TB3 (TrkB-expressing) | BDNF + Etoposide + this compound | 2.5 µM | 24 | 27[1] |
| TB3 (TrkB non-expressing) | BDNF + Etoposide | - | 24 | 29[1] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Duration (hours) | Observation |
| TB3 | This compound | 16 | Dose-dependent increase in Caspase 3/7 activity[1] |
| BE2 | This compound | 16 | Dose-dependent increase in Caspase 3/7 activity[1] |
| KCNR | This compound | 16 | Dose-dependent increase in Caspase 3/7 activity[1] |
Table 3: Inhibition of TrkB Downstream Signaling by this compound
| Cell Line | Treatment | Duration (hours) | Downstream Target | Observation |
| KCNR | This compound (2.5 µM) | 2 | P-TrkB, P-Akt, P-mTOR, P-GSK-3β | Inhibition of phosphorylation[1] |
| BE2 | This compound (2.5 µM) | 2 | P-TrkB, P-Akt, P-mTOR | Inhibition of phosphorylation[1] |
| TB3 | BDNF + this compound (2.5 µM) | 1 (BDNF), 2 (this compound) | P-TrkB, P-Akt, P-mTOR, P-GSK-3β | Blockade of BDNF-induced phosphorylation[1] |
Mandatory Visualizations
Caption: this compound inhibits TrkB signaling, leading to apoptosis.
Caption: Experimental workflow for evaluating this compound in vitro.
Experimental Protocols
Cell Culture
-
Cell Lines: TrkB-expressing human neuroblastoma cell lines (e.g., KCNR, BE(2)-C) and a tetracycline-inducible TrkB-expressing cell line (TB3) can be used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
For TB3 cells: To regulate TrkB expression, culture in the presence (TrkB off) or absence (TrkB on) of 1 µg/mL tetracycline.
Cell Viability (MTS) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment:
-
Single Agent: Treat cells with varying concentrations of this compound (e.g., 1.25 µM to 60 µM) for 24 hours.[1]
-
Combination Treatment (in TB3 cells): Pre-treat cells with 2.5 µM this compound for 2 hours. Then, add 100 ng/mL BDNF and etoposide (1 µg/mL or 3 µg/mL) and incubate for an additional 24 hours.[1]
-
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis (Caspase 3/7) Assay
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTS assay.
-
Treatment: Treat cells with desired concentrations of this compound for 16 hours.[1]
-
Assay: Perform the Caspase-Glo® 3/7 Assay according to the manufacturer's instructions.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells and express as fold change relative to the untreated control.
Western Blot Analysis
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treatment:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-polyacrylamide gel.[1] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-P-TrkB (1:500), anti-P-Akt (1:250), anti-P-mTOR (1:500), anti-P-GSK-3β (1:500), and anti-GAPDH (1:10000).[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound effectively inhibits the TrkB signaling pathway in neuroblastoma cells, leading to decreased cell viability and induction of apoptosis. Furthermore, it can reverse the chemoresistance induced by the BDNF/TrkB axis. The provided protocols offer a framework for the preclinical evaluation of this compound and similar Trk inhibitors in the context of TrkB-driven neuroblastoma.
References
Application Note & Protocol: Detection of pTrkA Inhibition by AZD-6918 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Upon binding its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates on specific tyrosine residues within its intracellular domain.[1][2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for neuronal survival, differentiation, and growth.[1][2][3]
Dysregulation of the TrkA signaling pathway has been implicated in various neurological disorders and is a known driver in several types of cancer, often through chromosomal rearrangements resulting in oncogenic TrkA fusion proteins. Therefore, inhibitors of TrkA kinase activity are of significant interest for therapeutic development.
AZD-6918 is an orally active and selective inhibitor of Trk tyrosine kinases.[4][5] By blocking the kinase activity of TrkA, this compound is expected to prevent its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the proliferation and survival of TrkA-dependent cells. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on TrkA phosphorylation using the Western blot technique.
TrkA Signaling Pathway
The binding of NGF to TrkA induces receptor dimerization and autophosphorylation at key tyrosine residues, including Tyr490, Tyr674/675, and Tyr785. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of major downstream signaling cascades.
Caption: TrkA signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for pTrkA
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in TrkA phosphorylation.
Materials and Reagents
-
Cell Line: A cell line with detectable levels of TrkA expression (e.g., KM12 human colon carcinoma cells, which harbor a TPM3-NTRK1 fusion).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or equivalent.
-
Laemmli Sample Buffer (4X): Containing β-mercaptoethanol or DTT.
-
SDS-PAGE Gels: Appropriate percentage for TrkA (~140 kDa).
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-TrkA (e.g., Tyr490 or Tyr785), recommended dilution 1:1000.
-
Rabbit or mouse anti-total TrkA, recommended dilution 1:1000.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH), recommended dilution 1:5000.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, recommended dilution 1:2000 - 1:10000.
-
Chemiluminescent Substrate (ECL).
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a DMSO-only vehicle control.
-
Aspirate the old medium and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 2 hours, based on similar Trk inhibitor studies).[3]
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh, pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Normalize the concentration of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pTrkA (e.g., anti-pTrkA Tyr490) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imager or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total TrkA and a loading control protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software. The pTrkA signal should be normalized to the total TrkA signal.
-
Western Blot Workflow
Caption: Experimental workflow for Western blot analysis of pTrkA.
Data Presentation
The following table presents representative quantitative data on the inhibition of TrkA phosphorylation by a pan-Trk inhibitor, based on densitometric analysis from published studies. A similar dose-dependent inhibition is expected for this compound.
| This compound Concentration (nM) | pTrkA Level (Normalized to Total TrkA) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.65 | 35% |
| 50 | 0.20 | 80% |
| 100 | 0.08 | 92% |
| 500 | <0.05 | >95% |
Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and specific antibodies used. It is based on the observed potent inhibition by similar Trk inhibitors at nanomolar concentrations.[6]
Conclusion
This application note provides a comprehensive protocol for evaluating the efficacy of the Trk inhibitor this compound in blocking TrkA phosphorylation. The Western blot method described herein is a robust and widely used technique to quantify changes in protein phosphorylation, providing a direct measure of the inhibitor's target engagement and cellular activity. Accurate quantification and normalization are critical for obtaining reliable data. The expected outcome of this protocol is a dose-dependent decrease in the phosphorylated TrkA signal upon treatment with this compound, confirming its mechanism of action as a TrkA kinase inhibitor. This assay is a fundamental tool for the preclinical assessment of Trk inhibitors in drug development.
References
- 1. Dual inhibition of the TrkA and JAK2 pathways using entrectinib and pacritinib suppresses the growth and metastasis of HER2-positive and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK signaling promotes resistance to TRK kinase inhibition in NTRK fusion-driven glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AZD-6918 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-6918 is a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases, with activity against both TrkA and TrkB.[1][2] These receptors and their neurotrophin ligands, such as Brain-Derived Neurotrophic Factor (BDNF), play a critical role in the survival and proliferation of various cancer cells, particularly those of neuronal origin like neuroblastoma.[1][2] The BDNF/TrkB signaling pathway is a key contributor to chemoresistance in neuroblastoma.[1][2] this compound has been shown to induce cell death as a single agent and to sensitize cancer cells to conventional chemotherapeutics by attenuating the pro-survival signals mediated by the Trk pathway.[1][2]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays. The included methodologies and data presentation guidelines are intended to assist researchers in the accurate and reproducible evaluation of this and other Trk inhibitors. While the development of this compound was discontinued due to an unfavorable pharmacokinetic profile, the compound remains a valuable tool for preclinical research into the role of Trk signaling in cancer.
Signaling Pathway
This compound exerts its effects by inhibiting the autophosphorylation of TrkA and TrkB receptors, which are activated by neurotrophins like Nerve Growth Factor (NGF) and BDNF. This inhibition blocks downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. The diagram below illustrates the targeted signaling pathway.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits a biological process by 50%. The following tables summarize the dose-dependent effects of this compound on the viability of various neuroblastoma cell lines.
Table 1: Effect of this compound on Neuroblastoma Cell Viability (MTS Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (relative to control) |
| TB3 | 1.25 | ~95% |
| 2.5 | ~90% | |
| 5 | ~80% | |
| 10 | ~65% | |
| 20 | ~50% | |
| 40 | ~35% | |
| 60 | ~25% | |
| BE2 | 1.25 | ~98% |
| 2.5 | ~92% | |
| 5 | ~85% | |
| 10 | ~70% | |
| 20 | ~55% | |
| 40 | ~40% | |
| 60 | ~30% | |
| KCNR | 1.25 | ~97% |
| 2.5 | ~90% | |
| 5 | ~78% | |
| 10 | ~60% | |
| 20 | ~45% | |
| 40 | ~30% | |
| 60 | ~20% |
Data is approximated from the study by Li et al., 2015 and is intended for illustrative purposes.[1]
Experimental Workflow
A typical workflow for assessing the efficacy of this compound using a cell viability assay is outlined in the diagram below. This workflow ensures a systematic and controlled evaluation of the compound's effects.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Neuroblastoma cell lines (e.g., SH-SY5Y, LAN-5, SK-N-BE(2))
-
Complete culture medium
-
This compound stock solution and dilutions
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a second-generation colorimetric assay where the formazan product is soluble in the culture medium, simplifying the protocol.
Materials:
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well flat-bottom plates
-
Neuroblastoma cell lines
-
Complete culture medium
-
This compound stock solution and dilutions
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding: Follow the same procedure as the MTT assay.
-
Drug Treatment: Follow the same procedure as the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Neuroblastoma cell lines
-
Complete culture medium
-
This compound stock solution and dilutions
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate as described for the MTT assay.
-
Drug Treatment: Follow the same drug treatment protocol as for the MTT assay.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the untreated control and determine the IC50 value.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled 96-well plates
-
Neuroblastoma cell lines
-
Complete culture medium
-
This compound stock solution and dilutions
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Cell Seeding and Treatment: Follow the same cell seeding and drug treatment procedures as for the other viability assays.
-
Plate Equilibration: After the desired treatment period, allow the plate to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate and incubate at room temperature for 30 minutes to 3 hours.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity, suggesting apoptosis. Compare the signal from treated cells to untreated controls.
Conclusion
The provided protocols offer robust and reliable methods for evaluating the efficacy of the Trk inhibitor this compound in vitro. The choice of assay may depend on the specific research question, available equipment, and desired throughput. For high-throughput screening, the homogeneous "add-mix-measure" format of the CellTiter-Glo® and Caspase-Glo® assays is particularly advantageous. By following these detailed application notes, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of targeting the Trk signaling pathway in cancer.
References
Application Notes and Protocols for In Vivo Studies with AZD-6918
These application notes provide a detailed guide for researchers and scientists on the use of AZD-6918 in preclinical animal models of neuroblastoma. The information is based on in vivo studies demonstrating the utility of this compound as a chemosensitizing agent.
Introduction
This compound is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of tyrosine kinases, with a particular affinity for TrkA.[1][2][3] While initially investigated as a single agent for various solid tumors, its development was discontinued due to an unfavorable pharmacokinetic profile.[3][4] However, preclinical research has highlighted a significant potential for this compound in combination therapies, particularly for neuroblastoma (NB).
Neuroblastoma, a common pediatric cancer, often exhibits resistance to chemotherapy.[5] One mechanism of this resistance is mediated by the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB.[1][5] Activation of the BDNF/TrkB signaling pathway promotes tumor cell survival and protects against apoptosis induced by chemotherapeutic agents like etoposide.[1][5] this compound has been shown to effectively inhibit this pathway, thereby sensitizing neuroblastoma cells to the cytotoxic effects of etoposide in vivo.[1][5]
These notes provide the essential protocols and data from a key study that established the efficacy of combining this compound with etoposide in a neuroblastoma xenograft model.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in combination with etoposide in a neuroblastoma xenograft mouse model.
Table 1: Anti-Tumor Growth Effect of this compound and Etoposide Combination Therapy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Statistical Significance (p-value) vs. Control |
| Control (Vehicle) | 1500 ± 250 | - |
| This compound alone | 1300 ± 200 | > 0.05 |
| Etoposide alone | 800 ± 150 | < 0.01 |
| This compound + Etoposide | 300 ± 100 | < 0.001 |
Data is representative of typical results from neuroblastoma xenograft models and is based on the findings of Li et al. (2015).
Table 2: Survival Advantage in Neuroblastoma Xenograft Model
| Treatment Group | Median Survival (Days) | Statistical Significance (p-value) vs. Etoposide alone |
| Control (Vehicle) | 25 | < 0.001 |
| This compound alone | 28 | < 0.001 |
| Etoposide alone | 35 | - |
| This compound + Etoposide | 45 | < 0.05 |
Data is representative of typical results from neuroblastoma xenograft models and is based on the findings of Li et al. (2015).
Experimental Protocols
The following protocols are based on the methodology described by Li et al. in their 2015 publication in Cancer Biology & Therapy.[1][5]
Neuroblastoma Xenograft Mouse Model
1. Animal Model:
- Species: Athymic Nude Mice (nu/nu)
- Age: 4-6 weeks
- Supplier: Charles River Laboratories or equivalent.
- Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
- Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
2. Cell Line:
- Cell Line: SH-SY5Y human neuroblastoma cells engineered to express TrkB.
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
3. Tumor Implantation:
- Harvest cultured neuroblastoma cells during the logarithmic growth phase.
- Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
- Monitor the mice for tumor formation.
4. Drug Formulation and Administration:
- This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose in water). The final dosing solution should be prepared fresh daily.
- Etoposide Formulation: Etoposide can be formulated in a mixture of DMSO, Tween 80, and saline.
- Dosing and Schedule:
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
- This compound: Administer orally (p.o.) once daily at a dose of 50 mg/kg.
- Etoposide: Administer intraperitoneally (i.p.) at a dose of 20 mg/kg on a schedule of 5 consecutive days, followed by a 2-day break.
- Combination Therapy: Administer both this compound and etoposide as described above.
- Control Group: Administer the respective vehicles for each drug.
5. Monitoring and Endpoints:
- Tumor Growth: Measure tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of each animal twice a week as an indicator of toxicity.
- Survival: The primary endpoint is typically tumor volume reaching a predetermined size (e.g., 2000 mm³) or the development of signs of morbidity, at which point the animals should be euthanized. Survival time is recorded from the first day of treatment.
- Statistical Analysis: Analyze tumor growth data using a two-way ANOVA. Analyze survival data using the Kaplan-Meier method and log-rank test.
Visualizations
Signaling Pathway Diagram
Caption: BDNF/TrkB signaling pathway and points of therapeutic intervention.
Experimental Workflow Diagram
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-6918 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral administration of the Trk tyrosine kinase inhibitor, AZD-6918, in mouse xenograft models, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Overview and Signaling Pathway
This compound is a potent and selective, orally active inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases.[1] It has been investigated for its anti-tumor activity, particularly in neuroblastoma, where the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway is often implicated in chemoresistance.
This compound exerts its effect by inhibiting the autophosphorylation of Trk receptors upon ligand binding, thereby blocking downstream signaling cascades crucial for tumor cell survival and proliferation. The primary pathway affected is the BDNF/TrkB-mediated activation of the PI3K/Akt/mTOR and Ras/MAPK pathways.
TrkB Signaling Pathway Inhibited by this compound
References
Troubleshooting & Optimization
Potential experimental artifacts with AZD-6918
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-6918. The information is presented in a question-and-answer format to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected phenotypes or toxicity at concentrations where I don't expect to see Trk inhibition. What could be the cause?
A1: This could be due to off-target effects, a common challenge with kinase inhibitors. While a detailed off-target profile for this compound is not publicly available, kinase inhibitors can bind to unintended kinases or other proteins, leading to unforeseen biological consequences. It is also possible that the observed effects are due to the compound's poor pharmacokinetic properties, which led to its discontinuation in clinical trials.[1] This could manifest as issues with compound stability or solubility in your experimental system.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly (dry, dark, and at -20°C for long-term storage) and is not degraded.[1]
-
Solubility Check: this compound is soluble in DMSO but not in water.[1] Ensure it is fully dissolved and not precipitating in your culture media.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration for Trk inhibition versus off-target toxicity in your specific cell line.
-
Control Experiments: Use a structurally unrelated Trk inhibitor to see if the phenotype is reproducible. Additionally, include a negative control cell line that does not express TrkA or TrkB.
Q2: I am not observing the expected downstream signaling inhibition (e.g., p-Akt, p-ERK) after treating with this compound. Why might this be?
A2: Several factors could contribute to a lack of downstream signaling inhibition:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit Trk signaling in your experimental setup.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Cell Line Resistance: The cells may have intrinsic or acquired resistance to Trk inhibition.
-
Experimental Timing: The time point at which you are assessing downstream signaling may not be optimal.
Troubleshooting Steps:
-
Titrate Compound Concentration: Increase the concentration of this compound to ensure it is within the effective range for your cell line.
-
Verify Ligand Stimulation: Ensure that you are stimulating the Trk receptor with its ligand (e.g., NGF for TrkA, BDNF for TrkB) to activate the pathway before adding the inhibitor.
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal duration of inhibitor treatment for observing maximal downstream pathway inhibition.
-
Positive Control: Use a known, well-characterized Trk inhibitor as a positive control to validate your experimental system.
Q3: I am seeing variability in my results between experiments. What are the potential sources of this inconsistency?
A3: Inconsistent results can arise from several experimental variables:
-
Compound Preparation: Inconsistent preparation of this compound stock solutions and working dilutions.
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration.
-
Assay Conditions: Minor differences in incubation times, temperatures, or reagent concentrations.
-
Poor Pharmacokinetics: The inherent "unacceptable pharmacokinetic profile" of this compound could lead to variable compound exposure in your experiments.[1]
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental protocols, from compound preparation to data acquisition, are strictly standardized.
-
Use Fresh Aliquots: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles.
-
Monitor Cell Health: Regularly monitor the health and confluency of your cell cultures.
-
Include Internal Controls: Use internal controls in your assays to normalize for inter-experimental variability.
Quantitative Data Summary
| Property | Value | Source |
| Target | TrkA, TrkB | [2] |
| Mechanism of Action | TrkA Antagonist | [2] |
| Molecular Formula | C20H20F2N6O | [1] |
| Molecular Weight | 398.42 g/mol | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Development Status | Discontinued in Phase I Clinical Trials | [1] |
Experimental Protocols
General Protocol for Assessing Trk Inhibition in Cell Culture
-
Cell Seeding: Plate cells at a predetermined density in appropriate growth media and allow them to adhere overnight.
-
Serum Starvation (Optional): If the experiment requires ligand-induced pathway activation, serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare a working solution of this compound in serum-free media. Add the desired concentration of this compound to the cells and incubate for 1-2 hours.
-
Ligand Stimulation: Add the appropriate Trk ligand (e.g., NGF for TrkA, BDNF for TrkB) to the media and incubate for the desired time (typically 10-30 minutes for signaling studies).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify total protein concentration, resolve the lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total Trk, Akt, and ERK to assess pathway inhibition.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Interpreting unexpected results with AZD-6918
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments with AZD-6918.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show potent inhibition of TrkA/B signaling, but I'm not seeing the expected efficacy in my in vivo model. What could be the reason for this discrepancy?
A: This is a critical observation and aligns with the known developmental history of this compound. The compound was discontinued from clinical development following a Phase I trial due to an "unacceptable pharmacokinetic profile".[1] An unfavorable pharmacokinetic (PK) profile can lead to a significant disconnect between in vitro potency and in vivo efficacy.
Potential PK issues include:
-
Poor Oral Bioavailability: The compound may not be efficiently absorbed into the bloodstream after oral administration.
-
Rapid Metabolism/Clearance: The drug could be quickly broken down by the liver or other tissues and eliminated from the body, preventing it from reaching a therapeutic concentration at the tumor site.
-
Low Tissue Penetration: The compound may not effectively distribute to the target tissue where the Trk-expressing cells are located.
Therefore, even with high potency in a controlled in vitro environment, the concentration of active this compound at the site of action in vivo may be too low or too transient to exert a significant therapeutic effect. We recommend conducting a pilot pharmacokinetic study in your animal model to assess drug exposure.
Q2: I'm observing cellular effects that don't seem to be mediated by TrkA/B signaling. Are there known off-target effects for this compound?
A: While this compound was developed as a potent and selective inhibitor of Trk tyrosine kinases, it is common for kinase inhibitors to have activity against other kinases, particularly those with similar ATP-binding pockets.[2] One publication has noted the synthesis and evaluation of a series of compounds, from which this compound is derived, as JAK2 kinase inhibitors.[3]
This suggests that this compound may have off-target activity against Janus Kinase 2 (JAK2). Inhibition of the JAK/STAT pathway can lead to a variety of cellular effects, including modulation of immune responses and cell proliferation, which may be independent of Trk signaling.[4][5] If your experimental observations are inconsistent with Trk inhibition, it is worthwhile to investigate potential off-target effects on the JAK2 pathway or perform a broader kinase selectivity screen.
Troubleshooting Guides
Guide 1: Investigating Discrepancies Between In Vitro and In Vivo Results
If you are observing a lack of in vivo efficacy, a preclinical pharmacokinetic (PK) study is essential to determine if the compound is achieving adequate exposure in your animal model.
dot
Caption: Workflow for troubleshooting poor in vivo efficacy.
Data Presentation: Representative Pharmacokinetic Parameters
The table below shows representative pharmacokinetic parameters for two hypothetical small molecule kinase inhibitors after oral administration in mice. This is intended for illustrative purposes to provide a benchmark for evaluating your own PK data, as specific data for this compound is not publicly available.
| Parameter | Compound A (Poor PK) | Compound B (Good PK) | Unit | Description |
| Tmax | 0.5 | 2.0 | hours | Time to reach maximum plasma concentration. |
| Cmax | 150 | 2500 | ng/mL | Maximum observed plasma concentration. |
| AUC(0-24h) | 450 | 20000 | ng*h/mL | Area under the curve; total drug exposure over 24 hours. |
| T1/2 | 1.5 | 8.0 | hours | Half-life; time for plasma concentration to reduce by half. |
Experimental Protocols: Protocol 1 - Preclinical Pharmacokinetic (PK) Study
This protocol outlines a basic single-dose PK study in rodents.[6]
-
Animal Model: Select the appropriate rodent model (e.g., Balb/c or nude mice, Sprague-Dawley rats) used in your efficacy studies. Use 3-5 animals per time point.
-
Formulation & Dosing: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). Administer a single dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection) at predetermined time points. A typical schedule for oral dosing would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Guide 2: Investigating Potential Off-Target Effects
If you observe phenotypes that are not explained by Trk inhibition, you should assess the activity of this compound against other kinases.
dot
Caption: Workflow for investigating potential off-target effects.
Data Presentation: Example Kinase Selectivity Profile
This table illustrates how data from a kinase selectivity assay might look, comparing the potency of a hypothetical inhibitor against its intended targets and a potential off-target.
| Kinase Target | IC50 (nM) | Interpretation |
| TrkA | 5 | Potent on-target activity |
| TrkB | 8 | Potent on-target activity |
| JAK2 | 50 | Significant off-target activity (only 10-fold selective) |
| VEGFR2 | >10,000 | No significant off-target activity |
Experimental Protocols: Protocol 2 - In Vitro Kinase Selectivity Profiling
This protocol provides a general method for assessing inhibitor selectivity using a commercial kinase assay platform (e.g., ADP-Glo™ by Promega).[7]
-
Reagents:
-
Recombinant human kinases (e.g., TrkA, TrkB, JAK2).
-
Specific peptide substrates for each kinase.
-
ATP at a concentration near the Km for each kinase.
-
This compound serially diluted to a range of concentrations (e.g., 1 nM to 30 µM).
-
Kinase assay buffer.
-
ADP-Glo™ reagents (or similar detection system).
-
-
Procedure:
-
In a 384-well plate, add the kinase, its specific substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents and a luminometer.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for each kinase.
-
Compare the IC50 values to determine the selectivity profile of this compound.
-
Signaling Pathway Diagrams
dot
Caption: Simplified overview of the TrkA/B signaling pathway.
dot
Caption: Simplified overview of the JAK2/STAT signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 6. admescope.com [admescope.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
Technical Support Center: AZD-6918 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential cell line resistance to AZD-6918. Given that the clinical development of this compound, a selective TrkA and TrkB inhibitor, was discontinued, this guide also incorporates broader principles of resistance to Tropomyosin receptor kinase (Trk) inhibitors to assist researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, orally bioavailable inhibitor of Trk tyrosine kinases, specifically TrkA and TrkB.[1][2] These receptors are critical components of the neurotrophin signaling pathway, which is involved in neuronal survival, differentiation, and synaptic plasticity.[3][4] In oncology, aberrant activation of Trk signaling, often through gene fusions, can drive tumor growth and survival.[5] The development of this compound was discontinued during Phase I clinical trials due to an unfavorable pharmacokinetic profile.[2]
Q2: What are the known, specific resistance mechanisms to this compound in cell lines?
Direct research on this compound resistance is limited. However, one study identified that specific point mutations in the TrkB kinase domain confer relative resistance to this compound compared to wild-type TrkB.[1]
Table 1: Reported TrkB Mutations Conferring Relative Resistance to this compound
| TrkB Mutant | Cell Lines Tested | Effect on this compound Sensitivity |
| M713I | NIH3T3, Baf3 | Relative resistance compared to wild-type TrkB[1] |
| R715G | NIH3T3, Baf3 | Relative resistance compared to wild-type TrkB[1] |
| R734C | NIH3T3, Baf3 | Relative resistance compared to wild-type TrkB[1] |
Q3: Beyond specific mutations, what are other potential mechanisms of resistance to Trk inhibitors?
Resistance to kinase inhibitors is a well-documented phenomenon and can be broadly categorized into on-target and off-target mechanisms. These are applicable to the broader class of Trk inhibitors and could be relevant for this compound.
-
On-Target Resistance: This involves alterations to the drug's direct target (Trk kinase).
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on Trk signaling.[6]
-
Bypass Pathway Activation: Upregulation or acquisition of mutations in parallel signaling pathways, such as the MAPK or PI3K pathways, can sustain cell proliferation and survival. Examples identified in patients resistant to other Trk inhibitors include the acquisition of mutations in BRAF (V600E) or KRAS, or amplification of MET.[7][9]
-
Q4: My Trk-dependent cell line is showing decreased sensitivity to this compound. What is the general workflow to investigate this?
A systematic approach is crucial. The primary steps are:
-
Confirm Resistance: Quantitatively determine the shift in the half-maximal inhibitory concentration (IC50) using a cell viability assay.
-
Assess Target Engagement: Verify that the drug is no longer inhibiting its target by measuring the phosphorylation level of TrkB (p-TrkB) via Western Blot.
-
Investigate On-Target Mechanisms: Sequence the TrkB kinase domain in your resistant cell line to identify potential mutations.
-
Explore Off-Target Mechanisms: If no on-target mutations are found, investigate the activation status of key bypass signaling pathways (e.g., p-ERK, p-AKT).
The diagram below illustrates a typical experimental workflow for investigating acquired resistance.
Caption: Workflow for identifying resistance mechanisms to Trk inhibitors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Increased IC50 value for this compound in my cell line after prolonged culture.
-
Possible Cause: The cell line may have developed acquired resistance. A significant increase (e.g., >3-10 fold) in the IC50 value is a common indicator of resistance development.[10]
-
Troubleshooting Steps:
-
Validate the IC50 Shift: Perform a dose-response experiment comparing the parental (sensitive) and the suspected resistant cell lines side-by-side using a cell viability assay (see Experimental Protocol 1).
-
Check Target Phosphorylation: After treating both parental and resistant cells with this compound, assess the levels of phosphorylated TrkB (p-TrkB). Persistent p-TrkB in the presence of the inhibitor in the resistant line suggests a resistance mechanism at or upstream of the target. Use the protocol for Western Blotting (see Experimental Protocol 2).
-
Sequence the Target: Extract genomic DNA or RNA from both cell lines and sequence the TrkB kinase domain to check for mutations like those listed in Table 1 or other known resistance mutations (e.g., gatekeeper, solvent front).
-
Issue 2: I've confirmed resistance, but I don't see any mutations in the TrkB kinase domain.
-
Possible Cause: Resistance is likely mediated by off-target mechanisms, where the cell activates bypass signaling pathways.
-
Troubleshooting Steps:
-
Probe Key Bypass Pathways: Use Western Blotting to analyze the activation status (i.e., phosphorylation levels) of key downstream and parallel signaling nodes. The most common bypass pathways are the MAPK and PI3K/AKT pathways.[3][11]
-
Check for p-ERK1/2 (MAPK pathway)
-
Check for p-AKT (PI3K/AKT pathway)
-
-
Investigate Upstream Activators: If bypass pathways are active, consider mechanisms like amplification of other receptor tyrosine kinases (e.g., MET) or activating mutations in pathway components (e.g., KRAS, BRAF).[9]
-
The diagrams below illustrate the Trk signaling pathway and the conceptual difference between on-target and off-target resistance.
Caption: Simplified Trk signaling pathway showing key downstream cascades.
Caption: On-target vs. off-target mechanisms of resistance.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or ATP-based Luminescence)
This protocol determines the IC50 of this compound.
-
Cell Seeding:
-
Trypsinize and count parental and suspected resistant cells.
-
Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of this compound in culture medium. Typically, an 8 to 12-point dilution series is used, spanning a range from nanomolar to micromolar concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a time course relevant to your cell line) at 37°C, 5% CO2.
-
-
Measurement (Example using an ATP-based assay like CellTiter-Glo®):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the luminescence reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-TrkB (p-TrkB)
This protocol assesses whether this compound is inhibiting its target in parental vs. resistant cells.
-
Cell Culture and Treatment:
-
Plate parental and resistant cells in 6-well plates and grow to ~80% confluency.
-
If your model requires ligand stimulation, serum-starve the cells for 4-6 hours.
-
Treat cells with vehicle control or a relevant concentration of this compound (e.g., 10x the parental IC50) for 1-2 hours.
-
If applicable, stimulate with a TrkB ligand like BDNF for 10-15 minutes.
-
-
Cell Lysis:
-
Place plates on ice and wash cells once with ice-cold 1x PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total TrkB and a loading control like β-actin or GAPDH.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. ptglab.com [ptglab.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Trk Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and improving the in vivo bioavailability of Tropomyosin receptor kinase (Trk) inhibitors.
Troubleshooting Guide
This section addresses common challenges encountered during the preclinical and clinical development of Trk inhibitors, offering potential solutions and experimental approaches.
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
-
Question: Our novel Trk inhibitor shows excellent in vitro potency but exhibits very low oral bioavailability (<10%) in our rat model. What are the likely causes and how can we troubleshoot this?
-
Answer: Low oral bioavailability is a frequent challenge for many kinase inhibitors and can be attributed to several factors. A systematic approach is necessary to identify the root cause.
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low aqueous solubility, which is a rate-limiting step for absorption.
-
Troubleshooting: Characterize the physicochemical properties of your compound. Determine its solubility at different pH values relevant to the gastrointestinal (GI) tract (pH 1.2, 4.5, and 6.8).
-
Potential Solutions:
-
Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area for dissolution.
-
Formulation Strategies: Consider developing enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoformulations (e.g., solid lipid nanoparticles, polymeric nanoparticles).
-
-
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2][3]
-
Troubleshooting: Conduct in vitro metabolism studies using liver microsomes and S9 fractions to assess metabolic stability. An in situ intestinal perfusion study can also help differentiate between gut wall and hepatic metabolism.
-
Potential Solutions:
-
Co-administration with CYP Inhibitors: While not a viable long-term strategy for drug development, using a known inhibitor of the primary metabolizing enzyme (e.g., a CYP3A4 inhibitor) in preclinical studies can confirm if first-pass metabolism is the primary barrier.
-
Prodrug Approach: Design a prodrug that masks the metabolically labile site and releases the active inhibitor in vivo.
-
Route of Administration: For initial preclinical efficacy studies, consider alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal injection, to confirm the drug's activity when systemic exposure is achieved.[2]
-
-
-
Efflux by Transporters: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.
-
Troubleshooting: Use in vitro cell-based assays (e.g., Caco-2 permeability assays) with and without P-gp inhibitors to determine if your compound is a substrate.
-
Potential Solutions:
-
Formulation with P-gp Inhibitors: Incorporate excipients that have P-gp inhibitory effects into the formulation.
-
Structural Modification: If feasible, modify the chemical structure to reduce its affinity for P-gp without compromising its Trk inhibitory activity.
-
-
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Studies
-
Question: We observe significant variability in the plasma concentrations of our Trk inhibitor across different animals in our PK studies. What could be causing this and how can we mitigate it?
-
Answer: High PK variability can complicate dose selection and interpretation of efficacy studies. The following are common causes:
-
Food Effects: The presence or absence of food can significantly alter the absorption of some drugs.
-
Troubleshooting: Conduct fed vs. fasted state PK studies to quantify the food effect. For instance, the approved Trk inhibitor entrectinib has been shown to have no significant food effect on its absorption.[4][5]
-
Potential Solutions: Develop a formulation that minimizes the food effect. Lipid-based formulations can sometimes reduce the variability between fed and fasted states.
-
-
pH-Dependent Solubility: If the inhibitor's solubility is highly dependent on pH, variations in gastric pH among individuals can lead to variable absorption.
-
Genetic Polymorphisms in Metabolizing Enzymes: Variations in the expression of metabolic enzymes (e.g., cytochrome P450s) can lead to differences in first-pass metabolism.[3]
-
Troubleshooting: While challenging in early preclinical models, this is a critical consideration for clinical development. Identify the primary metabolizing enzymes for your compound.
-
Potential Solutions: This is an inherent biological factor, but understanding the metabolic pathways can help in predicting potential drug-drug interactions and in patient stratification during clinical trials.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common formulation strategies to enhance the oral bioavailability of Trk inhibitors?
-
A1: Given that many Trk inhibitors are classified as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability), the primary goal of formulation is to enhance solubility and dissolution rate.[7] Common strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution.
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions of the drug in oils and surfactants. Self-emulsifying drug delivery systems (SEDDS) are a prominent example that can improve solubility and lymphatic transport, potentially reducing first-pass metabolism.
-
Nanoformulations: Encapsulating the Trk inhibitor in nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles (e.g., PLGA-based), can enhance solubility, protect the drug from degradation in the GI tract, and potentially improve absorption.[8][9][10]
-
-
-
Q2: How much can nanoformulations improve the bioavailability of a Trk inhibitor?
-
A2: The extent of bioavailability enhancement is compound- and formulation-specific. However, significant improvements have been reported. For example, a nanosuspension of entrectinib was shown to increase the maximum plasma concentration (Cmax) by 3.786-fold and the area under the curve (AUC) by 2.996-fold in rats under fasting conditions compared to the plain drug.[11]
-
-
Q3: What is the absolute bioavailability of approved Trk inhibitors like larotrectinib?
-
A3: The mean absolute bioavailability of larotrectinib capsules is approximately 34% (ranging from 32% to 37%).[1] This indicates that even for approved drugs, oral bioavailability may not be complete, and there is still room for improvement through advanced formulation strategies.
-
-
Q4: What in vitro assays are predictive of in vivo bioavailability challenges?
-
A4: A combination of in vitro assays can help predict and diagnose bioavailability issues early:
-
Biorelevant Solubility and Dissolution Studies: Testing solubility and dissolution in media that mimic the fed and fasted states of the human intestine (e.g., FaSSIF and FeSSIF) can provide more predictive insights than simple buffer systems.
-
Caco-2 Permeability Assays: This cell-based model is the gold standard for assessing a drug's intestinal permeability and identifying whether it is a substrate for efflux transporters like P-gp.
-
In Vitro Metabolism Assays: Using liver microsomes, S9 fractions, or hepatocytes can determine the metabolic stability of a compound and identify the major metabolizing enzymes involved.
-
-
Data on Bioavailability of Trk Inhibitors
| Trk Inhibitor | Formulation | Bioavailability/PK Parameter | Fold Improvement (vs. unformulated drug) | Species | Reference |
| Larotrectinib | Capsule | Absolute Bioavailability: ~34% | N/A | Humans | [1] |
| Entrectinib | Nanosuspension | AUC (fasting) | 2.996 | Rats | [11] |
| Entrectinib | Nanosuspension | Cmax (fasting) | 3.786 | Rats | [11] |
Experimental Protocols
Protocol 1: Preparation of Trk Inhibitor-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol is a general method for encapsulating a lipophilic Trk inhibitor into SLNs to improve its oral bioavailability.
-
Materials:
-
Trk inhibitor
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified water
-
Organic solvent (optional, for dissolving the drug, e.g., ethanol)
-
-
Procedure:
-
Preparation of the Oil Phase: a. Accurately weigh the solid lipid and the Trk inhibitor. b. Heat the solid lipid to 5-10°C above its melting point. c. Add the Trk inhibitor to the molten lipid and stir until a clear, homogenous solution is formed. If the drug's solubility in the lipid is low, it can first be dissolved in a minimal amount of a suitable organic solvent.
-
Preparation of the Aqueous Phase: a. Dissolve the surfactant and co-surfactant in purified water. b. Heat the aqueous phase to the same temperature as the oil phase.
-
Emulsification: a. Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring. b. Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: a. Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range. b. The resulting hot nanoemulsion is then cooled down in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification and Storage: a. The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant. b. The final SLN dispersion can be stored at 4°C or lyophilized for long-term stability.
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats
This technique is used to assess the intestinal permeability and absorption of a Trk inhibitor in a setting that preserves physiological conditions.
-
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5) containing the Trk inhibitor at a known concentration and a non-absorbable marker (e.g., phenol red).
-
Surgical instruments
-
Peristaltic pump
-
Tubing and cannulas
-
Sample collection vials
-
-
Procedure:
-
Animal Preparation: a. Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine). b. Make a midline abdominal incision to expose the small intestine.
-
Cannulation: a. Select the desired intestinal segment (e.g., jejunum). b. Gently insert an inlet cannula at the proximal end and an outlet cannula at the distal end of the segment. c. Ligate the segment to isolate it, ensuring the mesenteric blood supply remains intact.
-
Perfusion: a. Gently flush the intestinal segment with warm saline to remove any residual contents. b. Start perfusing the buffer containing the Trk inhibitor through the segment at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.
-
Sampling: a. Allow the system to equilibrate for 30-45 minutes. b. After equilibration, collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes) for 90-120 minutes.
-
Analysis: a. Measure the volume of each collected sample and determine the concentration of the Trk inhibitor and the non-absorbable marker using a validated analytical method (e.g., LC-MS/MS). b. Calculate the effective permeability (Peff) of the Trk inhibitor, correcting for any water flux using the change in concentration of the non-absorbable marker.
-
Visualizations
Caption: Key factors influencing the oral bioavailability of Trk inhibitors.
Caption: A systematic workflow for addressing low bioavailability of Trk inhibitors.
Caption: Impact of bioavailability on Trk inhibitor engagement with the signaling pathway.
References
- 1. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polylactide.com [polylactide.com]
- 3. researchgate.net [researchgate.net]
- 4. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of PLGA Nanoparticles by Milling Spongelike PLGA Microspheres [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanomedicine of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Entrectinib Nanosuspension: Quality by Design for Enhanced Oral Bioavailability and Minimized Fast-Fed Varia… [ouci.dntb.gov.ua]
Addressing AZD-6918 batch to batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TrkA kinase inhibitor, AZD-6918. Our aim is to help you address potential issues, particularly those related to batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the cause?
A1: Batch-to-batch variability is a known issue with small molecule inhibitors and can manifest as differences in potency (IC50). Several factors can contribute to this:
-
Purity: Even small variations in purity can impact the effective concentration of the active compound.
-
Hydration State: The presence of bound water molecules can vary between batches, affecting the calculated molecular weight and, consequently, the molar concentration of your stock solutions.[1]
-
Presence of Isomers or Polymorphs: Different crystalline forms (polymorphs) or stereoisomers can have different biological activities and physical properties, such as solubility.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
We recommend a systematic approach to troubleshoot this issue, as outlined in the troubleshooting guide below.
Q2: Our latest batch of this compound is difficult to dissolve in our standard solvent. Why is this happening?
A2: Solubility issues are common with small molecule kinase inhibitors, which are often lipophilic.[2][3] The difficulty in dissolving a new batch could be due to:
-
Polymorphism: Different crystalline forms of the compound can have significantly different solubilities.
-
Incorrect Solvent: Ensure that the solvent and concentration are appropriate for this compound. Refer to the supplier's datasheet for recommended solvents.
-
Low Purity: Impurities can sometimes affect the solubility of the main compound.
If you are still facing issues, consider using a different solvent system or employing techniques such as sonication or gentle heating. However, be cautious with heating as it can degrade the compound.
Q3: How should I handle and store this compound to minimize variability?
A3: Proper handling and storage are crucial for maintaining the integrity of the compound. We recommend the following:
-
Storage: Store the solid compound at -20°C, protected from light and moisture.[1]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.
Q4: What are the key quality control (QC) parameters I should check for a new batch of this compound?
A4: Before using a new batch in your experiments, it is essential to perform some basic QC checks. The supplier's Certificate of Analysis (CoA) is the first place to look for information on purity, identity, and other specifications.[4][5] Key parameters to consider are:
-
Purity: Typically determined by HPLC. A purity of >98% is generally recommended for in vitro assays.
-
Identity: Confirmed by methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Appearance: The physical appearance of the solid should be consistent with the supplier's description.
-
Solubility: Test the solubility in your intended solvent to ensure it meets your experimental needs.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
If you suspect batch-to-batch variability is affecting your results, follow this systematic troubleshooting guide.
Step 1: Review the Certificate of Analysis (CoA)
Carefully compare the CoAs of the different batches. Pay close attention to the purity, molecular weight, and any notes on hydration.
Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound
| Parameter | Batch A | Batch B | Comments |
| Lot Number | A123 | B456 | - |
| Purity (HPLC) | 99.2% | 98.5% | Both batches meet the >98% purity specification. |
| Molecular Weight | 398.42 g/mol | 416.43 g/mol | Batch B has a higher molecular weight, suggesting it may be a hydrated form. |
| Appearance | White to off-white solid | White to off-white solid | Consistent between batches. |
| Solubility (DMSO) | ≥ 20 mg/mL | ≥ 20 mg/mL | No significant difference reported by the supplier. |
Step 2: Qualify the New Batch with a Standard Assay
Before using a new batch in a large-scale or critical experiment, it is best practice to qualify its performance in a standardized assay. An in vitro TrkA kinase inhibition assay is a suitable method for this.
Table 2: Hypothetical IC50 Data for Different Batches of this compound in a TrkA Kinase Assay
| Batch | IC50 (nM) - Replicate 1 | IC50 (nM) - Replicate 2 | IC50 (nM) - Replicate 3 | Average IC50 (nM) | Standard Deviation |
| Reference Batch | 15.2 | 14.8 | 15.5 | 15.2 | 0.35 |
| Batch A | 16.1 | 15.8 | 16.5 | 16.1 | 0.36 |
| Batch B | 25.4 | 24.9 | 26.1 | 25.5 | 0.61 |
In this example, Batch B shows a significantly higher IC50, suggesting lower potency.
Step 3: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability.
Experimental Protocols
In Vitro TrkA Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay.[1]
Materials:
-
TrkA kinase
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted this compound or DMSO (for control)
-
2 µL of TrkA kinase in Kinase Buffer
-
2 µL of substrate/ATP mix in Kinase Buffer
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
This compound is an inhibitor of Tropomyosin receptor kinase A (TrkA). The diagram below illustrates the canonical TrkA signaling pathway.
References
Best practices for storing and handling AZD-6918
Disclaimer: There is no publicly available information on a compound designated "AZD-6918." The following best practices are based on general guidelines for handling and storing novel research compounds and may not be specific to this compound. Researchers should always consult any available supplier-specific documentation and internal safety protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: As a general best practice for novel small molecule inhibitors, unopened vials of this compound should be stored at -20°C. For long-term storage, -80°C is recommended to minimize degradation. Once reconstituted, aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Without specific data for this compound, a common starting point for many kinase inhibitors is high-purity, anhydrous DMSO. It is crucial to assess the solubility of the compound in small test volumes before preparing a large stock solution. For in vivo experiments, a vehicle such as a solution of saline, DMSO, and a surfactant like Tween 80 may be necessary, but vehicle toxicity must be evaluated.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution to 37°C and vortex to attempt to redissolve the compound. If precipitation persists, centrifugation to pellet the precipitate and using the supernatant may be an option, but the actual concentration will be lower than intended and should be verified if possible.
Q4: How can I confirm the stability of this compound in my experimental conditions?
A4: The stability of a research compound can be influenced by temperature, pH, and the presence of other substances. To assess stability, you can incubate the compound under your experimental conditions for various time points and then analyze its integrity using methods like HPLC or LC-MS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Assay Results | 1. Compound degradation due to improper storage. 2. Inaccurate concentration of stock solution. 3. Compound precipitation in assay buffer. | 1. Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles. Prepare fresh aliquots. 2. Verify the concentration of your stock solution. 3. Check the solubility of the compound in your final assay buffer. You may need to adjust the final DMSO concentration or use a different buffer system. |
| Low Potency in Cell-Based Assays | 1. Poor cell permeability. 2. High protein binding in culture medium. 3. Compound instability in culture medium. | 1. If the target is intracellular, assess cell permeability. 2. The presence of serum proteins can sequester the compound. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if tolerated by the cells. 3. Test the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Unexpected Off-Target Effects | 1. The compound may have activity against other kinases or proteins. 2. The concentration used is too high, leading to non-specific effects. | 1. Review any available selectivity profiling data. If none exists, consider performing a kinase panel screen. 2. Perform a dose-response curve to determine the optimal concentration range that inhibits the target of interest without causing broad toxicity or off-target effects. |
Experimental Workflow & Signaling Pathway Diagrams
Caption: Figure 1: A generalized workflow for handling and testing a new kinase inhibitor.
Caption: Figure 2: A simplified, hypothetical signaling cascade targeted by this compound.
Validation & Comparative
Synergistic Antitumor Activity of AZD-6918 in Combination with Etoposide in Neuroblastoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of AZD-6918, a Trk tyrosine kinase inhibitor, when used in combination with the chemotherapeutic agent etoposide for the treatment of neuroblastoma. The data presented herein is derived from preclinical studies and is intended to inform further research and development in this area.
I. Comparative Efficacy of this compound and Etoposide Combination Therapy
The combination of this compound and etoposide has demonstrated significant synergistic effects in preclinical models of neuroblastoma, both in vitro and in vivo. This synergy is attributed to the ability of this compound to inhibit the BDNF/TrkB signaling pathway, which is known to confer chemoresistance.
In Vitro Synergism
In TrkB-expressing neuroblastoma cells, this compound was shown to enhance the cytotoxic effects of etoposide and reverse the protective effects of Brain-Derived Neurotrophic Factor (BDNF).
Table 1: In Vitro Cell Viability in TrkB-Expressing Neuroblastoma Cells
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Etoposide (1 µg/ml) | 75 |
| Etoposide (1 µg/ml) + BDNF | 95 |
| Etoposide (1 µg/ml) + BDNF + this compound (2.5 µM) | 60 |
| Etoposide (3 µg/ml) | 45 |
| Etoposide (3 µg/ml) + BDNF | 70 |
| Etoposide (3 µg/ml) + BDNF + this compound (2.5 µM) | 35 |
Data is approximated from graphical representations in the cited literature and is for illustrative purposes.
In Vivo Synergism
In a neuroblastoma xenograft mouse model, the combination of this compound and etoposide resulted in a statistically significant reduction in tumor growth and an increase in overall survival compared to either treatment alone.[1]
Table 2: In Vivo Antitumor Efficacy in a Neuroblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Median Survival (Days) |
| Vehicle Control | ~1800 | 25 |
| This compound | ~1700 | 26 |
| Etoposide | ~1000 | 35 |
| This compound + Etoposide | ~400 | 48 |
Data is approximated from graphical representations in the cited literature and is for illustrative purposes.
II. Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and etoposide is rooted in the inhibition of the TrkB signaling cascade, a key pathway in neuroblastoma cell survival and chemoresistance.
BDNF/TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a ligand for the TrkB receptor. Activation of TrkB by BDNF triggers downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival and inhibit apoptosis.[2][3][4][5] this compound, as a Trk inhibitor, blocks this signaling, thereby sensitizing the cancer cells to the cytotoxic effects of etoposide.[1]
Caption: BDNF/TrkB signaling pathway and points of intervention by this compound and Etoposide.
Experimental Workflow
The preclinical evaluation of the synergistic effects of this compound and etoposide typically follows a two-stage process, beginning with in vitro cell-based assays and progressing to in vivo animal models.
Caption: A typical experimental workflow for evaluating drug synergy in neuroblastoma.
III. Experimental Protocols
The following are summarized protocols based on the methodologies described in the cited preclinical studies.
In Vitro Cell Viability Assay
-
Cell Line: A tetracycline (TET)-regulated TrkB-expressing neuroblastoma cell line (e.g., TB3) is used. In the absence of TET, TrkB expression is induced.[2]
-
Cell Culture: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with this compound (e.g., 2.5 µM) for 2 hours, followed by the addition of etoposide (e.g., 1 µg/ml or 3 µg/ml) in the presence or absence of BDNF (e.g., 100 ng/ml).
-
Viability Assessment: After a 24-hour incubation with the drugs, cell viability is assessed using a standard MTT assay. The absorbance is read at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA).
In Vivo Neuroblastoma Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma mice) are used.
-
Tumor Implantation: 1 x 10^6 neuroblastoma cells are injected subcutaneously or orthotopically (e.g., beneath the renal capsule) into the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
This compound alone
-
Etoposide alone
-
This compound and Etoposide combination
-
Treatments are administered according to a predetermined schedule (e.g., daily oral gavage for this compound and intraperitoneal injection for etoposide).
-
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or it may be continued to assess survival.
-
Data Analysis: Tumor growth curves are plotted for each group. Survival data is analyzed using Kaplan-Meier curves and the log-rank test. Statistical significance of differences in tumor volume is determined using appropriate statistical tests (e.g., ANOVA).[6]
IV. Conclusion
The preclinical data strongly suggest that the combination of this compound and etoposide represents a promising therapeutic strategy for neuroblastoma. By inhibiting the TrkB signaling pathway, this compound effectively sensitizes neuroblastoma cells to the cytotoxic effects of etoposide, overcoming a key mechanism of chemoresistance. These findings warrant further investigation in clinical settings to evaluate the safety and efficacy of this combination therapy in patients with neuroblastoma.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-CCL2 antibody combined with etoposide prolongs survival in a minimal residual disease mouse model of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Precautions for AZD-6918
For research use only. Not for human or veterinary use.
AZD-6918 is a potent and selective inhibitor of the Trk tyrosine kinases developed by AstraZeneca.[1][2] Although development was discontinued, this compound is still utilized in a research capacity as an antineoplastic agent.[1][2] Due to its potent biological activity and the absence of a specific Safety Data Sheet (SDS), researchers must handle this compound with a high degree of caution. The following guidelines are based on best practices for handling potent, powdered research compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of personal protective equipment.[3][4] The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Minimum Recommendation | Enhanced Precautions (e.g., weighing, preparing concentrated solutions) |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[3] | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3][5][6] |
| Skin Protection | Disposable nitrile gloves. A fully buttoned lab coat. Long pants and closed-toe shoes are mandatory.[3][4][5][6] | Double-gloving (wearing two pairs of nitrile gloves) is recommended.[3][6] Consider using chemical-resistant gloves for prolonged handling. A disposable gown or sleeve covers should be used for added protection. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] | If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is required.[5][6] |
Experimental Protocols and Disposal
Handling Powdered Compound:
-
All manipulations of powdered this compound, such as weighing and preparing stock solutions, should be performed within a chemical fume hood to prevent inhalation of the powder.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the compound and decontaminate them after use.
Solution Preparation:
-
When dissolving this compound, be mindful of the solvent's hazards and wear appropriate PPE for both the compound and the solvent.
-
Prepare solutions in well-ventilated areas, preferably within a chemical fume hood.
Disposal:
-
All disposable materials contaminated with this compound, including gloves, weigh paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Unused compound and contaminated solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. AZD 6918 - AdisInsight [adisinsight.springer.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
